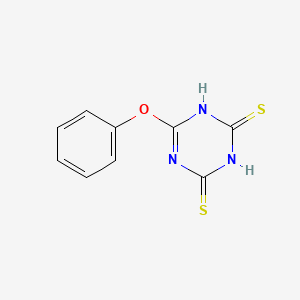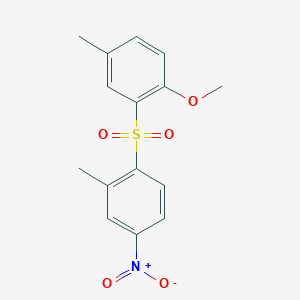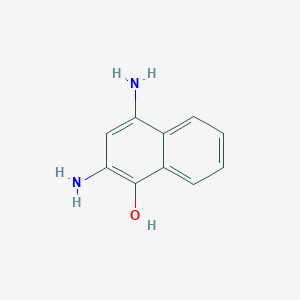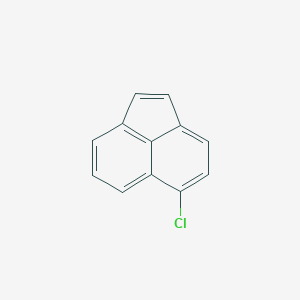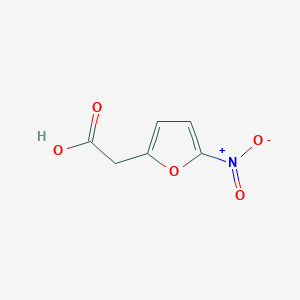
(5-Nitrofuran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrofuran-2-yl)acetic acid is an organic compound belonging to the nitrofuran class. Nitrofurans are characterized by a furan ring bearing a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)acetic acid typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar nitration processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Nitrofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include amines.
Substitution: Products include halogenated furans.
Applications De Recherche Scientifique
(5-Nitrofuran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)acetic acid involves its interaction with specific molecular targets. One known target is the enzyme aldose reductase. The compound inhibits this enzyme, which plays a role in various metabolic pathways. This inhibition can lead to therapeutic effects, particularly in the treatment of certain diseases .
Comparaison Avec Des Composés Similaires
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: Used as an antimicrobial agent.
Uniqueness: (5-Nitrofuran-2-yl)acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other nitrofuran derivatives .
Propriétés
Numéro CAS |
6281-22-7 |
|---|---|
Formule moléculaire |
C6H5NO5 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
2-(5-nitrofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5NO5/c8-6(9)3-4-1-2-5(12-4)7(10)11/h1-2H,3H2,(H,8,9) |
Clé InChI |
NVUFQIYRBZNMKX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


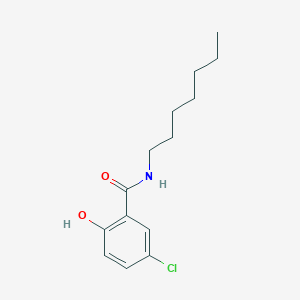

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
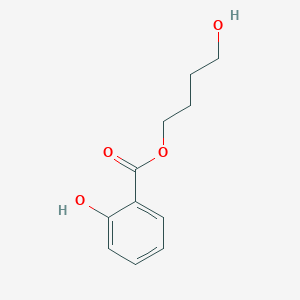
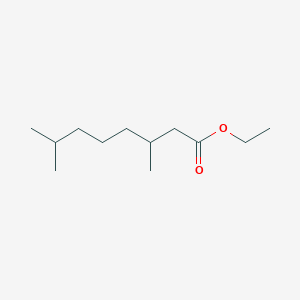
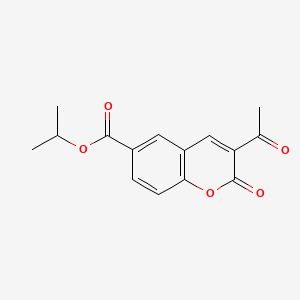
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)


